molecular formula C12H9ClN4 B8502703 3-(3-Amino-6-chloropyridin-2-ylamino)benzonitrile

3-(3-Amino-6-chloropyridin-2-ylamino)benzonitrile

Cat. No. B8502703
M. Wt: 244.68 g/mol
InChI Key: VQLYSFWEYSPCDR-UHFFFAOYSA-N
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Patent
US08507488B2

Procedure details

In step 1-2, Raney nickel was added to a suspension of 3-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile in methanol/dichloromethane (1:1) and the resulting suspension was set up in Parr shaker under a hydrogen atmosphere (40 psi) for 18 hours. The remaining catalyst was removed through a Celite pad, and the reaction mixture was concentrated to afford the crude product 3-(3-amino-6-chloropyridin-2-ylamino)benzonitrile (1-2) which was used in the next step without further purification.
Name
3-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])[C:5]([N+:17]([O-])=O)=[CH:4][CH:3]=1>[Ni].CO.ClCCl>[NH2:17][C:5]1[C:6]([NH:8][C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
3-(6-chloro-3-nitropyridin-2-ylamino)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC=1C=C(C#N)C=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The remaining catalyst was removed through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)NC=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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